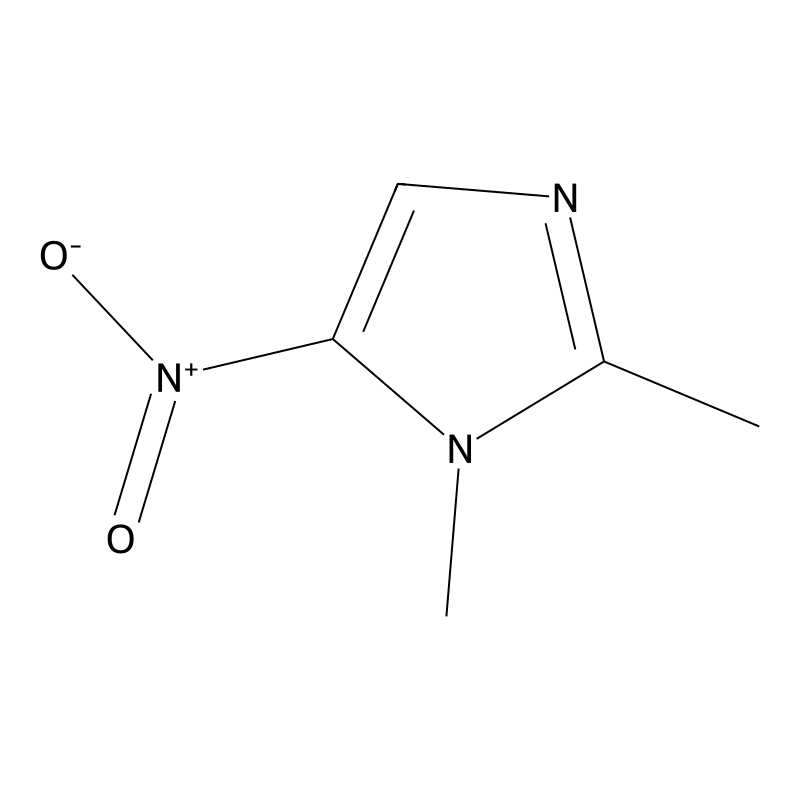Dimetridazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Antiparasitic effects:
Research has investigated the effectiveness of dimetridazole against various protozoa, including those causing:**
The mechanism of action of dimetridazole is not fully understood, but it is believed to interfere with the parasite's DNA Journal of Experimental Medicine: Action of dimetridazole on Trichomonas vaginalis: )
Other scientific research:
- Dimetridazole has also been used in scientific research for purposes other than its antiparasitic effects. These include:
- Investigating its potential use against other microbes International Journal for Parasitology: Activity of dimetridazole against metronidazole-resistant Trichomonas vaginalis isolates and bacterial flora of the vagina:
- Studying its impact on biological processes within cells Biology of the Cell: In vivo effect of dimetridazole on microtubule assembly in Trichomonas vaginalis:
Dimetridazole is a synthetic nitroimidazole derivative []. It possesses antifungal and antiprotozoal properties, making it useful for controlling infections in various animals []. Its discovery and development as an antiprotozoal agent hold significance in the field of veterinary parasitology [].
Molecular Structure Analysis
Dimetridazole has a five-membered heterocyclic ring structure containing two nitrogen atoms and one oxygen atom. A nitro group (NO2) is attached to one of the carbon atoms in the ring. The molecular formula is C5H7N3O2 [].
The key features of its structure include:
- The nitroimidazole ring: This core structure is responsible for the antiparasitic activity of dimetridazole [].
- The nitro group: This electron-withdrawing group contributes to the compound's activity against parasites [].
Chemical Reactions Analysis
Specific information on the synthesis of dimetridazole is not readily available in scientific literature for public access. However, the compound can undergo decomposition reactions. Nitroimidazoles, including dimetridazole, are known to degrade under certain conditions, such as exposure to light or high temperatures [].
Physical And Chemical Properties Analysis
The primary biological activity of Dimetridazole is its effectiveness against protozoan parasites. It operates by disrupting the DNA synthesis of these organisms, leading to cell death. The drug is particularly effective against Trichomonas species and certain types of amoebae . Its selectivity for anaerobic organisms makes it a valuable treatment option in veterinary medicine.
Dimetridazole can be synthesized through several methods involving the reaction of 2-methyl-4-nitroimidazole with various reagents. One common synthesis route involves the nitration of 2-methylimidazole followed by further chemical modifications to introduce the necessary functional groups . The exact conditions and reagents can vary depending on the desired yield and purity of the final product.
Studies have indicated that Dimetridazole may interact with various biological systems. It has been shown to exhibit potential interactions with other drugs and substances, which can affect its efficacy and safety profile. For example, concurrent use with alcohol may lead to adverse reactions similar to those seen with metronidazole, such as disulfiram-like effects . Furthermore, research into its metabolic pathways suggests that it may form active metabolites that contribute to its biological effects .
Dimetridazole shares structural and functional similarities with other nitroimidazoles, notably metronidazole and tinidazole. Below is a comparison highlighting their unique features:
| Compound | Chemical Formula | Molar Mass (g/mol) | Primary Use | Regulatory Status |
|---|---|---|---|---|
| Dimetridazole | 141.13 | Anti-protozoal in veterinary medicine | Restricted/Banned in many areas | |
| Metronidazole | 171.16 | Anti-infective for humans | Widely used but monitored | |
| Tinidazole | 172.16 | Treatment of protozoal infections | Approved for human use |
Uniqueness:
- Dimetridazole is primarily used in veterinary applications and has faced significant regulatory scrutiny due to safety concerns.
- Metronidazole is more commonly used in human medicine and has a broader spectrum of activity against anaerobic bacteria.
- Tinidazole offers similar benefits to metronidazole but often has a more favorable dosing regimen due to its longer half-life.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Dates
A comparative study on vibrational, conformational and electronic structure of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole
V Arjunan, P Ravindran, R Santhanam, Arushma Raj, S MohanPMID: 22763322 DOI: 10.1016/j.saa.2012.05.072






